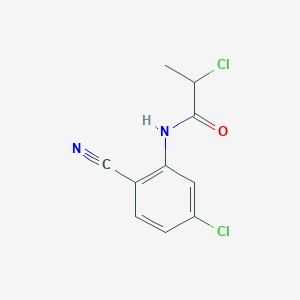

2-chloro-N-(5-chloro-2-cyanophenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

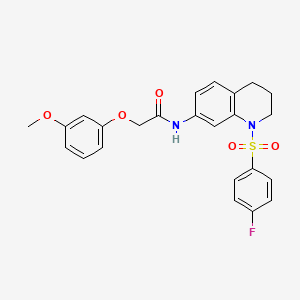

“2-chloro-N-(5-chloro-2-cyanophenyl)propanamide” is a chemical compound with the molecular formula C10H8Cl2N2O . It has a molecular weight of 243.09 . This compound is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “2-chloro-N-(5-chloro-2-cyanophenyl)propanamide” consists of 10 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The density of “2-chloro-N-(5-chloro-2-cyanophenyl)propanamide” is predicted to be 1.37±0.1 g/cm3 . The boiling point is predicted to be 427.6±45.0 °C .Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking

2-Chloro-N-(5-Chloro-2-Cyanophenyl)Propanamide and related compounds have been synthesized and evaluated for their inhibitory potential against various biological targets. For example, a study focused on the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, demonstrating their biological activity as tyrosinase and melanin inhibitors. These compounds were synthesized, characterized, and their in vitro inhibitory potential evaluated, with one compound showing significant inhibitory activity and minimal toxicity, suggesting potential applications in depigmentation drug development (H. Raza et al., 2019).

Catalytic Applications

The rhodium-catalyzed cyanation of C(sp2)-H bonds of alkenes using environmentally benign reagents demonstrates the potential of 2-Chloro-N-(5-Chloro-2-Cyanophenyl)Propanamide in facilitating the synthesis of diverse substituted acrylonitriles. This methodology supports the development of novel synthetic pathways, enhancing the production of pharmaceutical intermediates and other chemical compounds (Manthena Chaitanya & P. Anbarasan, 2015).

Solubility and Dissolution Studies

The solubility of related compounds in various solvent mixtures has been extensively studied to understand their dissolution properties better. These studies are crucial for pharmaceutical development, as they can influence drug formulation and bioavailability. For instance, the solubility of 2-chloro-N-(4-methylphenyl)propanamide was determined in different solvent mixtures, providing insights into optimizing drug formulations for enhanced therapeutic efficacy (Gladys Kate Pascual et al., 2017).

Asymmetric Synthesis and Enzymatic Studies

The asymmetric synthesis of chiral intermediates, such as 3-Chloro-1-Phenyl-1-Propanol, using microbial reductases, highlights the application of related compounds in producing antidepressant drugs. These studies showcase the potential of enzymatic reactions in achieving high enantioselectivity, crucial for developing pharmaceuticals with desired therapeutic properties (Y. Choi et al., 2010).

Propiedades

IUPAC Name |

2-chloro-N-(5-chloro-2-cyanophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O/c1-6(11)10(15)14-9-4-8(12)3-2-7(9)5-13/h2-4,6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASLAAXOUVHPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)Cl)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(5-chloro-2-cyanophenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2443018.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetamide](/img/structure/B2443023.png)

![Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2443025.png)

![2-(N-methylmethylsulfonamido)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2443026.png)

![N-(4-bromophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2443028.png)

![7-(4-chlorobenzyl)-8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![8-ethyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2443034.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2443039.png)